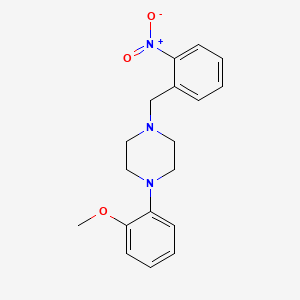
1-naphthyl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-naphthyl (4-methylphenoxy)acetate is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
1-naphthyl (4-methylphenoxy)acetate has been shown to possess anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-naphthyl (4-methylphenoxy)acetate in lab experiments is its relatively low toxicity. This compound has also been shown to possess good stability and solubility in various solvents. However, one of the limitations of using this compound is its low yield in the synthesis process.
Orientations Futures
There are several future directions for research on 1-naphthyl (4-methylphenoxy)acetate. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the use of this compound as a drug delivery system for targeted drug delivery. Additionally, further studies could be conducted to explore the potential applications of this compound in biological imaging and as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-naphthyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research on this compound could lead to the development of new drugs and drug delivery systems for various diseases.
Méthodes De Synthèse
The synthesis of 1-naphthyl (4-methylphenoxy)acetate involves the reaction between 1-naphthol and 4-methylphenol with acetic anhydride in the presence of pyridine. This reaction leads to the formation of the desired product, which is then purified through recrystallization. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
1-naphthyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in drug discovery and development. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system and as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
naphthalen-1-yl 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-14-9-11-16(12-10-14)21-13-19(20)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQFZBKQVMEWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl (4-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)